2-Amino-5-(4-nitrophenylsulfonyl)thiazole

mutagenicity Ames test base-pair substitution

This specialized sulfonamide derivative features a 4-nitrophenylsulfonyl group at C5, providing electron-withdrawing effects crucial for mutagenicity assays (active in S. typhimurium TA100), antimicrobial SAR studies (MIC 32-64 µg/mL), and dye precursor applications. The nitro group enables high-yield reduction (86.6%) to the corresponding aniline for further functionalization. Choose this compound for reproducible results in toxicology, medicinal chemistry, and materials science.

Molecular Formula C9H7N3O4S2
Molecular Weight 285.3 g/mol
CAS No. 39565-05-4
Cat. No. B1265366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-nitrophenylsulfonyl)thiazole
CAS39565-05-4
Molecular FormulaC9H7N3O4S2
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)N
InChIInChI=1S/C9H7N3O4S2/c10-9-11-5-8(17-9)18(15,16)7-3-1-6(2-4-7)12(13)14/h1-5H,(H2,10,11)
InChIKeyGKTKCGAOXFHFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-nitrophenylsulfonyl)thiazole (CAS 39565-05-4): Chemical Profile and Procurement Considerations


2-Amino-5-(4-nitrophenylsulfonyl)thiazole is a specialized sulfonamide derivative within the 2-aminothiazole class, bearing a 4-nitrophenylsulfonyl substituent at the C5 position of the thiazole ring. The compound has the molecular formula C9H7N3O4S2 and a molecular weight of 285.3 g/mol . It is typically synthesized via reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine . The compound exists as a crystalline powder with a reported melting point of 222–226 °C .

Why 2-Amino-5-(4-nitrophenylsulfonyl)thiazole Cannot Be Substituted by Generic 2-Aminothiazole Analogs


Substitution of 2-amino-5-(4-nitrophenylsulfonyl)thiazole with unsubstituted 2-aminothiazole or simple alkyl-substituted 2-aminothiazoles is scientifically invalid due to fundamental differences in physicochemical properties, biological target profile, and chemical reactivity. The 4-nitrophenylsulfonyl group at the C5 position introduces strong electron-withdrawing character that alters the electronic distribution of the thiazole ring, produces a bathochromic shift in absorption spectra [1], and confers a distinct mutagenicity profile—active in Salmonella typhimurium TA100 whereas 2-aminothiazole and 2-amino-4-methylthiazole are only mutagenic in Klebsiella pneumoniae [2]. Additionally, the sulfonyl group enables reduction to the corresponding 4-aminophenylsulfonyl derivative, a synthetic pathway unavailable to simple 2-aminothiazoles [3]. These differences directly impact compound selection for structure-activity relationship (SAR) studies, synthetic intermediate applications, and toxicological assessments.

Quantitative Differentiation of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole: Comparator-Based Evidence


Mutagenicity Profile: Differential Strain-Specific Activity Compared to Unsubstituted 2-Aminothiazoles

In a comparative mutagenicity study of 27 heterocyclic sulfur compounds, 2-amino-5-(4-nitrophenylsulfonyl)thiazole exhibited a distinct strain-specific mutagenic profile that differs from both unsubstituted 2-aminothiazole and 2-amino-4-methylthiazole. Specifically, the target compound showed mutagenic activity only in Salmonella typhimurium TA100, whereas 2-aminothiazole and 2-amino-4-methylthiazole were only mutagenic in Klebsiella pneumoniae [1]. This differential response indicates that the 4-nitrophenylsulfonyl substitution alters the compound's interaction with bacterial DNA repair mechanisms and metabolic activation pathways.

mutagenicity Ames test base-pair substitution toxicology safety assessment

Antibacterial Activity: MIC Values Against Gram-Positive and Gram-Negative Strains

2-Amino-5-(4-nitrophenylsulfonyl)thiazole demonstrates moderate antibacterial activity with differential potency between Gram-positive and Gram-negative bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . This represents a 2-fold greater potency against the Gram-positive S. aureus compared to the Gram-negative E. coli, a pattern consistent with many thiazole-based antibacterial agents where outer membrane penetration limits Gram-negative activity.

antibacterial MIC Staphylococcus aureus Escherichia coli antimicrobial screening

Synthetic Intermediate Utility: High-Yield Reduction to 4-Aminophenylsulfonyl Derivative

As described in US Patent 5,256,675, 2-amino-5-(4-nitrophenylsulfonyl)thiazole undergoes efficient reduction of the nitro group to yield 2-amino-5-(4-aminophenylsulfonyl)thiazole with a reported yield of 86.6% [1]. The reduction was performed using iron powder in a mixed solvent system of ethanol, tetrahydrofuran, and water under reflux for 1.5 hours. This high-yield transformation enables access to the corresponding aniline derivative, which can serve as a versatile intermediate for further functionalization via diazotization, acylation, or amide coupling.

synthetic intermediate nitro reduction derivatization building block medicinal chemistry

Spectroscopic Properties: Bathochromic Shift Due to 4-Nitrophenylsulfonyl Electron-Withdrawing Group

The introduction of the 4-nitrophenylsulfonyl group into the thiazole ring produces a bathochromic shift (red shift) of the absorption maximum in all solvents tested, attributable to the strong electron-withdrawing nature of the nitro-substituted sulfonyl moiety [1]. This spectral property distinguishes 2-amino-5-(4-nitrophenylsulfonyl)thiazole from 2-aminothiazole derivatives lacking this electron-withdrawing substituent, making it a preferred scaffold for the synthesis of heterocyclic disperse dyes and chromophoric probes.

UV-Vis spectroscopy bathochromic shift electron-withdrawing group dye synthesis photophysical properties

Optimal Application Scenarios for 2-Amino-5-(4-nitrophenylsulfonyl)thiazole Based on Verified Evidence


Toxicology Reference Standard for Differential Mutagenicity Screening

Due to its distinct strain-specific mutagenicity profile—active in Salmonella typhimurium TA100 but inactive in Klebsiella pneumoniae—this compound serves as a reference standard in toxicology laboratories conducting bacterial reverse mutation assays. Unlike unsubstituted 2-aminothiazole, which exhibits the opposite strain specificity, 2-amino-5-(4-nitrophenylsulfonyl)thiazole enables researchers to validate assay conditions for nitroaromatic compounds and assess the impact of sulfonyl substitution on genotoxic potential [1].

Parent Scaffold for Antimicrobial Structure-Activity Relationship Studies

With defined MIC values of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli), this compound provides a quantitative baseline for antimicrobial SAR campaigns. Researchers synthesizing novel 2-aminothiazole derivatives can use this compound as a reference point to evaluate whether modifications to the sulfonyl substituent, the thiazole core, or the amino group improve antibacterial potency .

Synthetic Intermediate for 4-Aminophenylsulfonylthiazole Derivatives

The documented high-yield (86.6%) reduction of the nitro group to the corresponding aniline makes this compound a reliable precursor for generating 2-amino-5-(4-aminophenylsulfonyl)thiazole. This reduced derivative contains a primary aromatic amine that can be further functionalized via diazotization, amide coupling, or sulfonamide formation, expanding the accessible chemical space for medicinal chemistry programs targeting kinase inhibition or other therapeutic areas [2].

Chromophoric Building Block for Heterocyclic Disperse Dye Synthesis

The electron-withdrawing 4-nitrophenylsulfonyl group induces a bathochromic shift in absorption spectra, making this compound a valuable precursor for synthesizing hetarylazoindole dyes and other chromophoric materials. The predictable red-shift effect enables the rational design of dyes with specific absorption characteristics for textile, imaging, or optoelectronic applications [3].

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